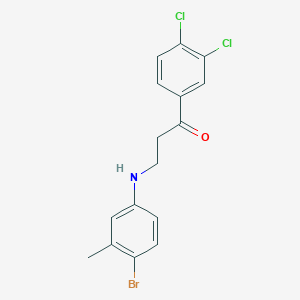
5-Amino-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1,3-thiazolidine-2,4-dione, also known as 5-ATD, is a small organic molecule with a wide range of applications in the field of scientific research. It is a versatile building block for the synthesis of various compounds and has been used extensively in the development of new drugs, materials, and other products. The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules .
Synthesis Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Molecular Structure Analysis
Thiazolidin-2,4-dione, also called glitazone, is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .
Chemical Reactions Analysis
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Amino-1,3-thiazolidine-2,4-dione include a molecular formula of CHNOS, an average mass of 132.141 Da, and a monoisotopic mass of 131.999344 Da . It has a density of 1.6±0.1 g/cm³, a boiling point of 353.5±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .
Applications De Recherche Scientifique
Antihyperglycemic Drug Synthesis
5-Amino-1,3-thiazolidine-2,4-dione is utilized in the synthesis of antihyperglycemic drugs . These drugs are designed to help manage blood sugar levels in individuals with diabetes. The compound acts as a starting material for creating various derivatives that exhibit significant antihyperglycemic actions without causing hypoglycemia. Specifically, it is used to synthesize 5-arylidene-2,4-thiazolidinediones , which are known to stimulate the peroxisome proliferator-activated receptor-γ (PPAR-γ), a key regulator of glucose and lipid metabolism .
Mécanisme D'action
Target of Action
The primary target of 5-Amino-1,3-thiazolidine-2,4-dione is the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a major class of insulin sensitizers that exhibits exceptional anti-hyperglycemic actions . The compound also targets cytoplasmic Mur ligases .
Mode of Action
5-Amino-1,3-thiazolidine-2,4-dione exhibits its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . It also exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases . These ligases mediate the formation of UDP-MurNAc-pentapeptide, a key component in bacterial cell wall synthesis .
Biochemical Pathways
The compound affects the insulin signaling pathway by improving insulin resistance through PPAR-γ receptor activation . This leads to increased glucose uptake and utilization, thereby lowering blood glucose levels . In terms of its antimicrobial action, it inhibits the bacterial cell wall synthesis pathway by targeting cytoplasmic Mur ligases .
Pharmacokinetics
Thiazolidinedione derivatives, a class to which this compound belongs, have been studied for their pharmacokinetic properties . These properties, including absorption, distribution, metabolism, and excretion (ADME), significantly impact the bioavailability of the compound .
Result of Action
The compound’s action results in improved insulin sensitivity and reduced blood glucose levels, making it potentially useful in the treatment of type 2 diabetes . Its antimicrobial action results from the inhibition of bacterial cell wall synthesis, leading to the death of the bacteria . Some thiazolidine-2,4-dione derivatives also show antioxidant and anticancer potential .
Orientations Futures
Propriétés
IUPAC Name |
5-amino-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2S/c4-1-2(6)5-3(7)8-1/h1H,4H2,(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBFCDKNTOMJSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)S1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1,3-thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

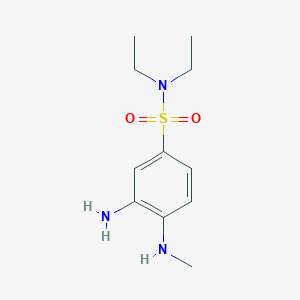
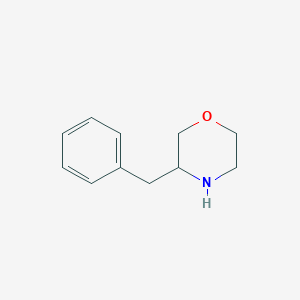
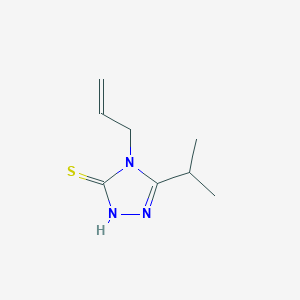

![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1274763.png)
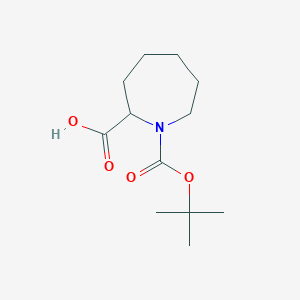
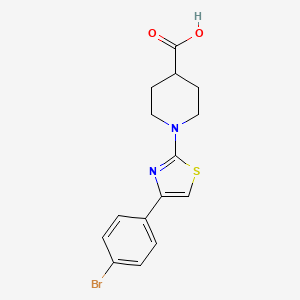
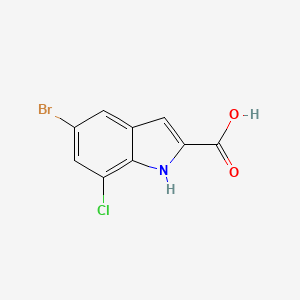
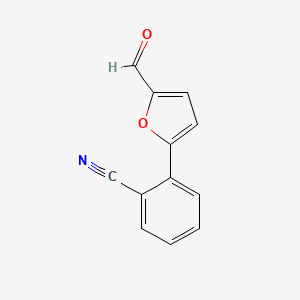
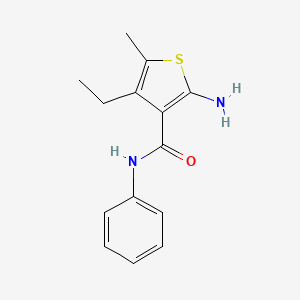
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1274776.png)
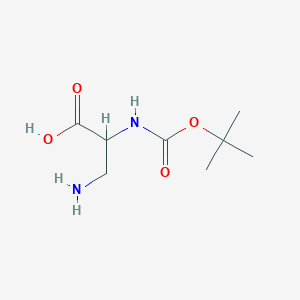
![1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1274786.png)
